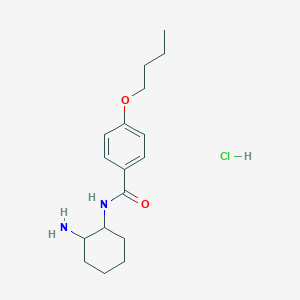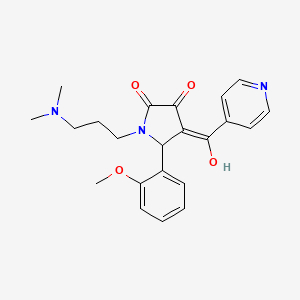
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride, also known as Pregnenolone, is a chemical compound that has been widely studied in the scientific community. It is a steroid hormone that is naturally produced by the body and plays a crucial role in the synthesis of other hormones such as progesterone, testosterone, and cortisol. Pregnenolone has been found to have various applications in scientific research, including its use in the study of neurological disorders, cancer, and aging.
Wirkmechanismus
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride acts on various receptors in the body, including the GABA-A receptor, NMDA receptor, and sigma-1 receptor. It has been found to modulate the activity of these receptors, resulting in its neuroprotective and anti-tumor effects.
Biochemical and Physiological Effects
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has been found to have various biochemical and physiological effects in the body. It has been found to stimulate the production of other hormones such as progesterone, testosterone, and cortisol. It has also been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has several advantages for use in lab experiments. It is a naturally occurring compound and is readily available for use in research. It has also been found to have low toxicity levels and is well-tolerated by the body. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride. One area of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in cancer treatment. Additionally, N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has been found to have anti-inflammatory and antioxidant effects, which could make it a potential therapeutic agent for other diseases such as arthritis and cardiovascular disease. Further studies are needed to fully understand the potential applications of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride in these areas.
In conclusion, N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to have neuroprotective and anti-tumor effects and has been studied for its potential use in the treatment of neurological disorders and cancer. Further studies are needed to fully understand the potential applications of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride in these areas.
Synthesemethoden
The synthesis of N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride involves the reaction of 4-butoxybenzoyl chloride with 2-aminocyclohexanol in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization and converted to its hydrochloride salt form using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, it has been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2-aminocyclohexyl)-4-butoxybenzamide hydrochloride has also been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
N-(2-aminocyclohexyl)-4-butoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-2-3-12-21-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18;/h8-11,15-16H,2-7,12,18H2,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKCIIXNCPSTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2627894.png)
![Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2627895.png)




![1,3-Thiazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2627901.png)
![2-Morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B2627902.png)
![N-(3-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627903.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)



